molecular formula C6H14ClNO2 B13392709 [(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride

[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride

Cat. No.: B13392709
M. Wt: 167.63 g/mol
InChI Key: ZUUGGVWNTHMQCC-UHFFFAOYSA-N
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Description

((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of tetrahydropyran, featuring an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride typically involves the reduction of a precursor compound, followed by the introduction of the amino group. One common method involves the reduction of a tetrahydropyran derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting intermediate is then treated with an amine source to introduce the amino group, followed by hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry: ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex molecules.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and enzyme inhibitors.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry: In the industrial sector, ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxymethyl group can participate in additional interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

  • (2S,5R)-5-Aminotetrahydropyran-2-yl]methanol hydrochloride
  • 5-Amino-pyrazoles

Comparison: ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it offers distinct reactivity and potential applications in various fields. For example, 5-Amino-pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, but ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride provides unique opportunities for the synthesis of tetrahydropyran-based structures.

Biological Activity

[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique stereochemistry and functional groups suggest potential applications in drug development and biochemical probing. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be classified as a tetrahydropyran derivative. The compound features an amino group and a hydroxymethyl group, which are critical for its biological interactions.

Chemical Structure:

  • Molecular Formula: C₇H₁₃ClN₂O₂
  • Molecular Weight: 192.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxymethyl group may participate in additional interactions that modulate cellular processes.

Interaction with Enzymes and Receptors

The compound has been studied for its potential to act as a biochemical probe, providing insights into various biological pathways. It is hypothesized to influence enzyme activity and receptor binding, leading to alterations in cellular signaling and metabolism .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity:
    • Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. In vitro assays have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
  • Antiproliferative Effects:
    • The compound has been evaluated for its antiproliferative effects on cancer cell lines. It demonstrated significant inhibition of cell growth in HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values indicating moderate potency .
  • Enzyme Inhibition:
    • This compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of various enzymes, potentially disrupting their normal function.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound found that it exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus, suggesting its potential use in treating infections caused by these pathogens .

Case Study 2: Antiproliferative Activity

In another study focusing on cancer treatment, the compound was assessed for its antiproliferative effects on human cancer cell lines. The results indicated that it inhibited cell proliferation effectively at concentrations that were not cytotoxic to normal cells, highlighting its therapeutic potential in oncology.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameAntimicrobial ActivityAntiproliferative ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition; receptor modulation
5-Amino-pyrazolesHighModerateDiverse reactivity; broad spectrum
6-Aminocyclohexane derivativesLowHighSpecific enzyme targeting

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(5-aminooxan-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c7-5-1-2-6(3-8)9-4-5;/h5-6,8H,1-4,7H2;1H

InChI Key

ZUUGGVWNTHMQCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1N)CO.Cl

Origin of Product

United States

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